molecular formula C12H22O4 B14520197 2-Ethyl-2,6,6-trimethylheptanedioic acid CAS No. 62453-16-1

2-Ethyl-2,6,6-trimethylheptanedioic acid

Cat. No.: B14520197
CAS No.: 62453-16-1
M. Wt: 230.30 g/mol
InChI Key: OTHDVVLUZYBWNJ-UHFFFAOYSA-N
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Description

2-Ethyl-2,6,6-trimethylheptanedioic acid is an organic compound with the molecular formula C12H22O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,6,6-trimethylheptanedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-Ethyl-2,6,6-trimethylheptanal, which can be prepared via aldol condensation of 2,6,6-trimethylheptanal with ethyl acetate, followed by hydrogenation. The oxidation step typically employs strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,6,6-trimethylheptanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of higher carboxylic acids or ketones.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-Ethyl-2,6,6-trimethylheptanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,6,6-trimethylheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In metabolic pathways, it may serve as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,6,6-trimethylheptanedioic acid is unique due to its branched structure and the presence of two carboxyl groups. This combination imparts distinct chemical properties, such as increased solubility in nonpolar solvents and enhanced reactivity in certain chemical reactions .

Properties

CAS No.

62453-16-1

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-ethyl-2,6,6-trimethylheptanedioic acid

InChI

InChI=1S/C12H22O4/c1-5-12(4,10(15)16)8-6-7-11(2,3)9(13)14/h5-8H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

OTHDVVLUZYBWNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)(C)C(=O)O)C(=O)O

Origin of Product

United States

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